molecular formula C9H16N2O B11913389 n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine CAS No. 25517-77-5

n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine

Cat. No.: B11913389
CAS No.: 25517-77-5
M. Wt: 168.24 g/mol
InChI Key: ACZYVKUNEVSHFH-UHFFFAOYSA-N
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Description

Methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable amine and an epoxide or a related compound.

    Introduction of the methyl group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

    Final modifications: Additional functional groups can be introduced through various substitution reactions to achieve the desired compound.

Industrial Production Methods

Industrial production of methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine can be compared with other spirocyclic compounds such as:

  • 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene
  • 8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.

Properties

CAS No.

25517-77-5

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-methyl-1-oxa-3-azaspiro[4.5]decan-2-imine

InChI

InChI=1S/C9H16N2O/c1-10-8-11-7-9(12-8)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)

InChI Key

ACZYVKUNEVSHFH-UHFFFAOYSA-N

Canonical SMILES

CN=C1NCC2(O1)CCCCC2

Origin of Product

United States

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